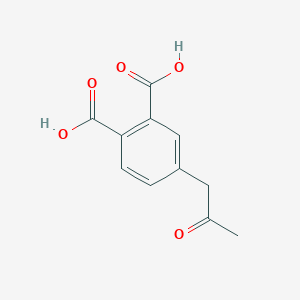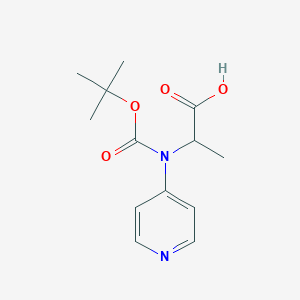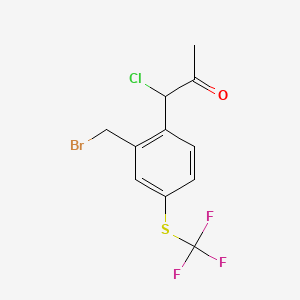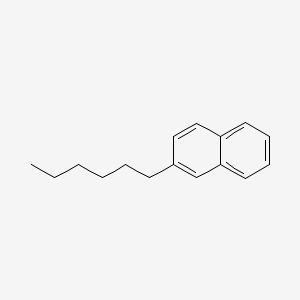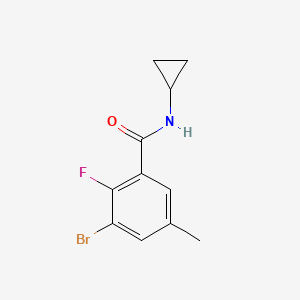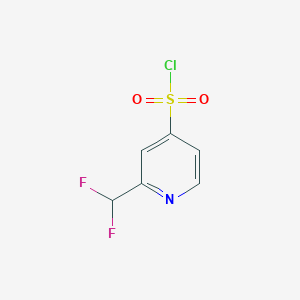
2-(Difluoromethyl)pyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClF2NO2S. It is known for its applications in organic synthesis, particularly in the formation of carbon-sulfur bonds. This compound is a valuable reagent in the field of medicinal chemistry and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-sulfonyl chloride typically involves the reaction of 2-(Difluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 2-(Difluoromethyl)pyridine
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-(Difluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is used in coupling reactions to form carbon-sulfur bonds, which are essential in the synthesis of various organic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other sulfur-containing organic compounds.
科学研究应用
2-(Difluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 2-(Difluoromethyl)pyridine-4-sulfonyl chloride involves the formation of reactive intermediates that facilitate the formation of carbon-sulfur bonds. The sulfonyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
Similar Compounds
- Difluoromethyl phenyl sulfone
- Pyridine-3-sulfonyl chloride
- Ethyl bromodifluoroacetate
Uniqueness
2-(Difluoromethyl)pyridine-4-sulfonyl chloride is unique due to its difluoromethyl group, which imparts distinct chemical properties. This group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical reactions.
属性
分子式 |
C6H4ClF2NO2S |
|---|---|
分子量 |
227.62 g/mol |
IUPAC 名称 |
2-(difluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-1-2-10-5(3-4)6(8)9/h1-3,6H |
InChI 键 |
MSSDTNGCUADFQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


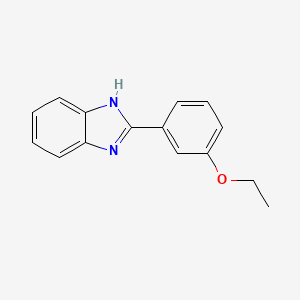
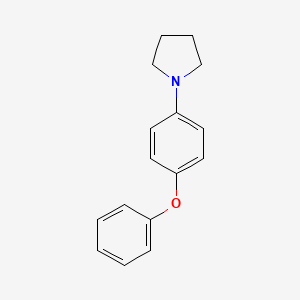
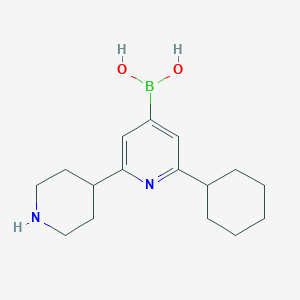
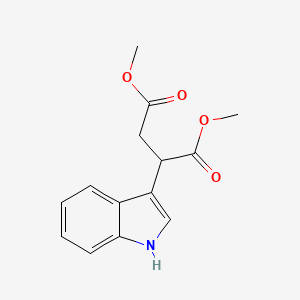
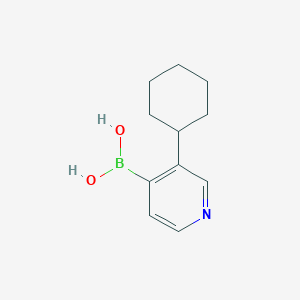
![2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
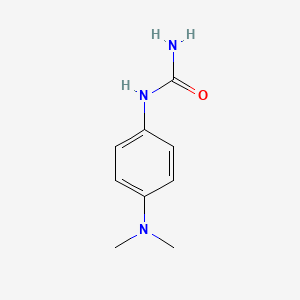
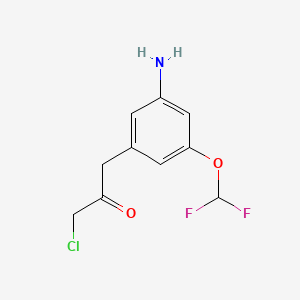
![N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B14071600.png)
